![molecular formula C12H9ClO2 B070914 2-Methyl-5-phenylfuran-3-carbonyl chloride CAS No. 175276-57-0](/img/structure/B70914.png)
2-Methyl-5-phenylfuran-3-carbonyl chloride
Overview
Description
2-Methyl-5-phenylfuran-3-carbonyl chloride is an organic compound with the molecular formula C({12})H({9})ClO(_{2}) and a molecular weight of 220.65 g/mol . This compound is notable for its furan ring structure, which is substituted with a methyl group at the 2-position, a phenyl group at the 5-position, and a carbonyl chloride group at the 3-position. It is primarily used in research settings, particularly in the synthesis of more complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-phenylfuran-3-carbonyl chloride typically involves the chlorination of 2-Methyl-5-phenylfuran-3-carboxylic acid. This reaction is often carried out using thionyl chloride (SOCl({2})) or oxalyl chloride ((COCl)({2})) as chlorinating agents under reflux conditions. The reaction proceeds as follows:
2-Methyl-5-phenylfuran-3-carboxylic acid+SOCl2→2-Methyl-5-phenylfuran-3-carbonyl chloride+SO2+HCl
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the corrosive and toxic nature of the reagents and products.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-phenylfuran-3-carbonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-Methyl-5-phenylfuran-3-carboxylic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH(_{4})).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols under basic or neutral conditions.
Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH({4})).
Major Products:
Esters and Amides: Formed from nucleophilic substitution.
2-Methyl-5-phenylfuran-3-carboxylic acid: Formed from hydrolysis.
Alcohols: Formed from reduction.
Scientific Research Applications
Pharmacological Potential
Research indicates that compounds derived from aryl furans, including 2-Methyl-5-phenylfuran-3-carbonyl chloride, exhibit various biological activities. They have been studied for their potential use in treating neurodegenerative diseases, cancer, and other conditions due to their ability to interact with biological targets effectively .
Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound showed promising anticancer activity through mechanisms involving apoptosis induction in cancer cells. The compound's ability to inhibit specific kinases involved in tumor growth was highlighted as a key mechanism of action .
Synthesis of Bioactive Derivatives
The compound can serve as an intermediate in the synthesis of more complex bioactive molecules. For instance, it can be utilized to create amino acid derivatives that activate hypoxia-inducible factors (HIF), which are crucial in cancer biology and tissue response to low oxygen levels .
Polymer Chemistry
In materials science, this compound has been employed as a modifying agent in copolymerization processes. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for advanced material applications .
Data Table: Thermal Properties of Polymers
Polymer Type | Modifier Used | Thermal Stability (°C) | Mechanical Strength (MPa) |
---|---|---|---|
Polycarbonate | This compound | 150 | 70 |
Polyethylene | This compound | 120 | 30 |
Polystyrene | This compound | 130 | 40 |
Thermodynamic Properties
Understanding the thermodynamic properties of this compound is essential for predicting its behavior in various applications. Studies have characterized its combustion energy and enthalpy of formation, providing insights into its stability and reactivity under different conditions .
Data Table: Thermodynamic Properties
Property | Value |
---|---|
Enthalpy of Formation (kJ/mol) | -337.1 ± 5.5 |
Enthalpy of Sublimation (kJ/mol) | 127.5 ± 3.2 |
Combustion Energy (kJ/g) | -28062 ± 22 |
Mechanism of Action
The mechanism of action of 2-Methyl-5-phenylfuran-3-carbonyl chloride primarily involves its reactivity as an acyl chloride. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an acylating agent, transferring its acyl group to nucleophiles.
Comparison with Similar Compounds
2-Methyl-5-phenylfuran-3-carboxylic acid: The precursor to 2-Methyl-5-phenylfuran-3-carbonyl chloride.
2-Methyl-5-phenylfuran-3-carboxamide: A derivative formed through nucleophilic substitution with ammonia or amines.
2-Methyl-5-phenylfuran-3-methanol: Formed through the reduction of the carbonyl chloride group.
Uniqueness: this compound is unique due to its highly reactive carbonyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable intermediate in organic synthesis, distinguishing it from its less reactive analogs.
Biological Activity
2-Methyl-5-phenylfuran-3-carbonyl chloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring substituted with a carbonyl chloride group and a phenyl group, which contributes to its reactivity and biological properties. The structural formula can be represented as follows:
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that the compound possesses significant antimicrobial properties against a range of pathogens. It has been tested against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at certain concentrations .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro. Its mechanism may involve the inhibition of pro-inflammatory cytokines, although specific pathways require further elucidation .
- Antioxidant Properties : Preliminary studies suggest that this compound can scavenge free radicals, indicating potential use in preventing oxidative stress-related diseases .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The carbonyl chloride group can participate in nucleophilic substitution reactions, allowing the compound to interact with various enzymes. This interaction may lead to altered enzymatic activity, contributing to its antimicrobial and anti-inflammatory effects .
- Cell Membrane Interaction : The lipophilic nature of the furan ring allows for better penetration into cell membranes, facilitating interaction with intracellular targets .
- Cytotoxicity : In certain cancer cell lines, the compound has shown cytotoxic effects, suggesting potential as an anticancer agent. The specific pathways involved in these effects are still under investigation .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against E. coli and S. aureus. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacteria, showcasing its potential as an antibacterial agent .
- Anti-inflammatory Activity : In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a significant reduction in TNF-alpha and IL-6 levels, suggesting its role in modulating inflammatory responses .
Data Table
Properties
IUPAC Name |
2-methyl-5-phenylfuran-3-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c1-8-10(12(13)14)7-11(15-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJABSZITRMATFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380070 | |
Record name | 2-methyl-5-phenylfuran-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175276-57-0 | |
Record name | 2-methyl-5-phenylfuran-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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